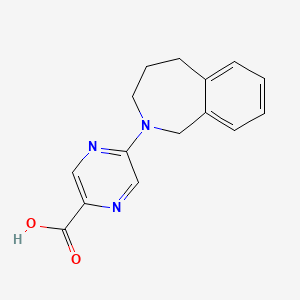
5-(1,3,4,5-Tetrahydro-2-benzazepin-2-yl)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3,4,5-Tetrahydro-2-benzazepin-2-yl)pyrazine-2-carboxylic acid, commonly known as TBAP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications.
Mécanisme D'action
TBAP exerts its pharmacological effects by binding to and activating dopamine D2 receptors in the brain. This activation leads to an increase in dopamine release, which can help alleviate symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, TBAP has also been shown to have antioxidant and anti-inflammatory properties. It can help protect neurons from oxidative stress and reduce inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
TBAP has several advantages for use in lab experiments, including its high purity and stability. However, it can be difficult to obtain in large quantities, and its effects may vary depending on the specific experimental conditions.
Orientations Futures
There are several potential future directions for TBAP research, including further studies on its neuroprotective effects, exploration of its potential therapeutic applications in other neurological disorders, and development of more efficient synthesis methods to increase its availability for research purposes.
In conclusion, TBAP is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and explore its potential applications in other areas of medicine.
Méthodes De Synthèse
TBAP can be synthesized through a multi-step process that involves the reaction of 2-amino-5-bromo-1,3,4,5-tetrahydrobenzazepine with 2-bromoacetylpyrazine in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to obtain TBAP in its final form.
Applications De Recherche Scientifique
TBAP has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and depression. It has been shown to act as a dopamine D2 receptor agonist, which can help regulate dopamine levels in the brain and improve symptoms associated with these disorders.
Propriétés
IUPAC Name |
5-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(20)13-8-17-14(9-16-13)18-7-3-6-11-4-1-2-5-12(11)10-18/h1-2,4-5,8-9H,3,6-7,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDZGTAFMZGLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CN(C1)C3=NC=C(N=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
![2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid](/img/structure/B7578529.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)

![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)

![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)

